An In-Depth Technical Guide to Potassium Trifluoromethanesulfonate
An In-Depth Technical Guide to Potassium Trifluoromethanesulfonate
Introduction
Potassium trifluoromethanesulfonate (B1224126), commonly known as potassium triflate (KOTf), is the potassium salt of trifluoromethanesulfonic acid.[1] It is a white, crystalline, and often hygroscopic solid that has garnered significant attention across various scientific disciplines.[1][2] This compound is recognized for its high thermal stability, excellent solubility in polar solvents, and the unique properties imparted by its trifluoromethyl group.[3] As a versatile reagent, it serves critical functions in organic synthesis, materials science, and electrochemistry.[3][4] This guide provides a comprehensive overview of potassium trifluoromethanesulfonate, detailing its properties, synthesis protocols, diverse applications, and essential safety information for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
Potassium trifluoromethanesulfonate is an organofluorine compound valued for its stability and utility as a non-coordinating anion.[5] Its physical and chemical characteristics are summarized below.
| Property | Data | References |
| IUPAC Name | potassium;trifluoromethanesulfonate | [1][6] |
| Synonyms | Potassium triflate, Trifluoromethanesulfonic acid potassium salt | [1][3][7] |
| CAS Number | 2926-27-4 | [3][5][8] |
| Molecular Formula | CF₃KO₃S | [1][3][5] |
| Molecular Weight | 188.16 g/mol | [1][3] |
| Appearance | White to almost white powder or crystals | [1][3][7] |
| Melting Point | 230 - 235 °C (446 - 455 °F) | [1][3][5] |
| Solubility | Soluble in water | [1][2] |
| Key Characteristic | Hygroscopic | [1][2] |
| Purity | ≥ 98% | [3] |
Synthesis and Manufacturing
The preparation of potassium trifluoromethanesulfonate can be achieved through several synthetic routes. The most common laboratory-scale method involves a simple acid-base neutralization, while other methods are employed for industrial production.
Experimental Protocol 2.1: Synthesis via Neutralization
This method is the most direct and is based on the neutralization of trifluoromethanesulfonic acid.
-
Principle: An acid-base reaction between trifluoromethanesulfonic acid and a potassium base (e.g., potassium carbonate) yields the potassium salt and byproducts.
-
Methodology:
-
A warm aqueous solution of trifluoromethanesulfonic acid is prepared in a suitable reaction vessel.[1][2]
-
Potassium carbonate is slowly added to the acidic solution while stirring. The addition should be controlled to manage the effervescence (CO₂ evolution).
-
The reaction proceeds until the solution is neutralized, which can be confirmed using a pH indicator.
-
The resulting solution is then concentrated to crystallize the potassium trifluoromethanesulfonate salt.
-
The solid product is collected by filtration, washed with a cold solvent to remove impurities, and dried under a vacuum.
-
Experimental Protocol 2.2: Synthesis from Potassium Sulfite (B76179)
This industrial method involves the reaction of potassium sulfite with a trifluoromethanesulfonyl source.[9]
-
Reagents & Equipment:
-
Potassium sulfite (125 g)
-
Deionized water (290 g)
-
Trifluoromethanesulfonic fluoride (B91410) (30.7 g)
-
Potassium carbonate (for neutralization)
-
Methanol (B129727) (for extraction)
-
Metal pressure-proof reactor
-
-
Methodology:
-
Prepare an aqueous solution by dissolving 125 g of potassium sulfite in 290 g of water.[9]
-
Charge the pressure-proof reactor with the aqueous solution.[9]
-
Evacuate the reactor to a reduced pressure.[9]
-
Introduce 30.7 g of trifluoromethanesulfonic fluoride into the reactor.[9]
-
Stir the mixture for 12 hours, allowing the temperature to rise from 0°C to room temperature.[9]
-
Neutralize the resulting reaction liquid with potassium carbonate.[9]
-
Remove the water from the mixture, typically via evaporation.[9]
-
Add methanol to the remaining solid to extract the potassium trifluoromethanesulfonate.[9]
-
Concentrate the methanol solution to dryness to obtain the final product. A yield of 94% has been reported for this method.[9]
-
Key Applications
Potassium trifluoromethanesulfonate's unique properties make it a valuable compound in several fields of research and development.[3]
Organic Synthesis
In organic chemistry, KOTf is a powerful and versatile reagent.[3]
-
Fluorinating Agent Synthesis: It is used to prepare other fluorinating agents, such as N-fluoro-2,4,6-trimethylpyridinium triflate, by reacting with 2,4,6-trimethyl-pyridine.[2][6]
-
Catalysis: It can act as a mild Lewis acid to facilitate a variety of organic transformations.[4]
-
Nucleophilic Substitution: Its ability to act as a strong electrophile facilitates nucleophilic substitutions, which is particularly important in the synthesis of fluorinated compounds for the pharmaceutical and agrochemical industries.[3]
-
Complex Molecule Synthesis: It is a key reagent in the synthesis of complex molecules, including guanine-quadruplex hybrid materials and various imidazolium (B1220033) salts.[2][6][10]
Electrochemistry and Energy Storage
The compound is widely used in electrochemical applications, especially in energy storage.
-
Electrolytes: It serves as an electrolyte or a supporting electrolyte in lithium-ion batteries.[1][3] Its presence can improve ionic conductivity and overall battery performance.[3]
-
Electrochemical Studies: It is employed as a supporting electrolyte in studies investigating the electrochemical behavior of materials like glassy carbon in super-acid media and for providing evidence of gold anions in ethylenediamine.[2][4][10]
Materials Science
KOTf plays a significant role in the development of advanced materials.
-
Fluorinated Polymers: It is used in the production of fluorinated polymers, which are valued for their high thermal stability and chemical resistance.[3]
-
Polymer Electrolytes: It is integral to creating high-performance polymer electrolytes for batteries and other devices.[4]
-
Surface Modification: The compound's properties allow for the modification of material surface characteristics, leading to improved durability and performance in coatings and advanced materials.[3]
Analytical Chemistry
In analytical settings, potassium trifluoromethanesulfonate is used for precise measurements.
-
NMR Spectroscopy: It can be employed as a reference standard in NMR spectroscopy.[3]
-
Detection: It has been shown to be an excellent hydrogen bond acceptor, a key factor for its use in applications like water vapor detection.[4][5]
Safety and Handling
Potassium trifluoromethanesulfonate is considered a hazardous chemical and requires careful handling to minimize risk.[8] The primary hazards are skin and eye irritation or burns.[7]
GHS Hazard Information
| Category | Information | References |
| Pictogram | GHS07: Exclamation Mark | [1][11] |
| Signal Word | Warning | [1][11] |
| Hazard Classifications | Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3, Respiratory system) | |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [11] |
| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 | [11] |
Handling and Storage Recommendations
-
Engineering Controls: Work in a well-ventilated area, preferably using a local exhaust ventilation system or fume hood.[7] Facilities should be equipped with an eyewash station and a safety shower.[7]
-
Personal Protective Equipment (PPE):
-
Eyes/Face: Wear appropriate chemical safety goggles or glasses as described by OSHA's eye and face protection regulations.[7]
-
Skin: Wear suitable protective gloves and clothing to prevent skin exposure.[7][8]
-
Respiratory: If dust is generated, follow OSHA respirator regulations and use an appropriate dust mask (e.g., N95).[7]
-
-
Safe Handling Practices: Avoid generating and accumulating dust.[7] Avoid contact with eyes, skin, and clothing.[7] Do not ingest or inhale.[7] Wash hands and any exposed skin thoroughly after handling.[8]
-
Storage: Store in a cool, dry, and well-ventilated place.[7][8] Keep the container tightly closed when not in use to protect from moisture, as the material is hygroscopic.[7]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[7][12]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid.[7][12]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Consult a physician.[8][12]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water but do NOT induce vomiting. Seek immediate medical attention.[7][12]
Conclusion
Potassium trifluoromethanesulfonate is a cornerstone chemical with significant utility in both academic research and industrial applications. Its robust thermal and chemical properties, combined with the reactivity of the triflate group, make it an invaluable tool in the synthesis of advanced materials, pharmaceuticals, and specialty chemicals. Its role as a high-performance electrolyte continues to be critical in the advancement of energy storage technologies. Adherence to strict safety protocols is mandatory when handling this compound to ensure the well-being of laboratory and manufacturing personnel. As research progresses, the applications for potassium trifluoromethanesulfonate are expected to expand further, solidifying its importance in modern chemistry and materials science.
References
- 1. Potassium trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
- 2. Potassium trifluoromethanesulfonate | 2926-27-4 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. Potassium Trifluoromethanesulfonate | 2926-27-4 | FP60917 [biosynth.com]
- 6. Potassium trifluoromethanesulfonate, 98% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. potassium trifluoromethanesulfonate synthesis - chemicalbook [chemicalbook.com]
- 10. Potassium trifluoromethanesulfonate, 98% 2926-27-4 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 11. Potassium Trifluoromethanesulfonate | CF3KO3S | CID 23664779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemicalbook.com [chemicalbook.com]
